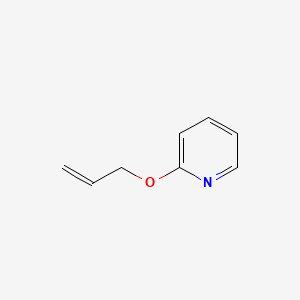

2-ALLYLOXYPYRIDINE

Description

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-7-10-8-5-3-4-6-9-8/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLLWFVQZIHMFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207043 | |

| Record name | Allyl 2-pyridyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5831-77-6 | |

| Record name | 2-(2-Propen-1-yloxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5831-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl 2-pyridyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005831776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5831-77-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl 2-pyridyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl 2-pyridyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Allyloxypyridine and Its Derivatives

Strategies for O-Alkylation and Formation of 2-Allyloxypyridine Precursors

The principal route to this compound involves the O-alkylation of 2-hydroxypyridine (B17775) (or its tautomeric form, 2-pyridone). This reaction, however, is often complicated by the ambident nucleophilic nature of the pyridone anion, which can lead to a mixture of N- and O-alkylated products. The regioselectivity of the alkylation is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent.

Conventional methods for the synthesis of 2-alkoxypyridines, including this compound, often employ the reaction of the corresponding pyridone with an alkyl halide in the presence of a base. The choice of the metal cation of the pyridone salt can significantly direct the outcome of the reaction. For instance, silver salts of 2-pyridones have been reported to favor O-alkylation, particularly in non-polar solvents. In contrast, alkali metal salts often lead to a higher proportion of the N-alkylated product. The solvent also plays a crucial role; polar aprotic solvents like dimethylformamide (DMF) can favor O-alkylation, whereas non-polar solvents may promote N-alkylation.

A common laboratory-scale synthesis of this compound involves the reaction of 2-hydroxypyridine with allyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone (B3395972) or DMF.

| Reactants | Base | Solvent | Product | Yield |

| 2-Hydroxypyridine, Allyl Bromide | K₂CO₃ | Acetone | This compound | Good |

| 2-Hydroxypyridine, Allyl Bromide | NaH | DMF | This compound | Variable |

| Silver salt of 2-pyridone, Allyl Iodide | - | Benzene | This compound | Predominantly O-alkylation |

In Situ Generation of 2-Allyloxy-1-methylpyridinium Salts for Allylation Reactions

A significant application of this compound is its use as a precursor for the in situ generation of reactive allylic transfer reagents. Specifically, 2-allyloxy-1-methylpyridinium salts have been developed as effective agents for the allylation of various nucleophiles, such as carboxylic acids and phenols.

The in situ formation of 2-allyloxy-1-methylpyridinium triflate (AMPT) is a noteworthy advancement in this area. This is achieved by treating a mixture of this compound and a carboxylic acid with methyl triflate. The resulting pyridinium (B92312) salt is highly reactive and readily transfers the allyl group to the carboxylate anion upon gentle warming, typically in the presence of a mild base like potassium carbonate to neutralize the triflic acid byproduct. This method provides a convenient and efficient way to synthesize allyl esters under relatively mild conditions.

The proposed mechanism for this allylation reaction involves the formation of the pyridinium salt, which then acts as an excellent leaving group, facilitating the nucleophilic attack of the carboxylate on the allylic carbon. This process is believed to proceed through an SN2 or SN2' pathway.

This methodology has also been extended to the allylation of phenols, demonstrating the broad utility of in situ generated 2-allyloxy-1-methylpyridinium salts in organic synthesis. The optimization of this reaction has shown that it is an efficient method for the preparation of allyl ethers.

Integration of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine (B92270) derivatives to minimize environmental impact. These principles focus on the use of safer chemicals and solvents, energy efficiency, and waste reduction.

Catalyst-Free Approaches in this compound Transformations

While the initial synthesis of this compound typically requires a base, subsequent transformations can sometimes be achieved under catalyst-free conditions. For instance, certain thermal rearrangements of this compound derivatives might proceed without the need for a catalyst, relying solely on thermal energy. Moreover, some cycloaddition reactions involving the allyl group of this compound can occur under catalyst-free conditions, driven by the inherent reactivity of the substrates. The development of such catalyst-free reactions is a key goal in green chemistry as it simplifies reaction procedures, reduces costs, and avoids the use of potentially toxic and expensive metal catalysts.

Environmentally Benign Solvent Utilization

The choice of solvent is a critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. Consequently, there is a growing interest in using environmentally benign solvents for the synthesis of pyridine derivatives.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The O-alkylation of 2-hydroxypyridine has been successfully carried out in aqueous micellar media, which can enhance the solubility of organic reactants and promote the reaction rate. The use of surfactants can create microreactors in the aqueous phase, facilitating the interaction between the reactants.

Solvent-free, or neat, reaction conditions represent another important green chemistry approach. Conducting reactions without a solvent minimizes waste and simplifies product purification. The synthesis of various pyridine derivatives has been reported under solvent-free conditions, often with the aid of microwave irradiation to provide the necessary energy for the reaction to proceed.

| Green Solvent/Condition | Reactants | Outcome | Reference |

| Aqueous Micellar Media | 2-Hydroxypyridine, Alkyl Halide | Efficient O-alkylation | scirp.org |

| Solvent-free | Various pyridine precursors | High-yield synthesis of pyridine derivatives | ijarsct.co.in |

Energy-Efficient Synthesis Methods (e.g., Microwave, Sonochemistry)

Energy efficiency is a cornerstone of green chemistry. Microwave-assisted synthesis and sonochemistry are two prominent energy-efficient techniques that have been applied to the synthesis of heterocyclic compounds, including pyridine derivatives.

Microwave-assisted synthesis utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture. This often leads to significantly reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. The synthesis of various pyridine derivatives has been shown to be highly efficient under microwave irradiation, often in solvent-free conditions, further enhancing the green credentials of the process. ijarsct.co.in

Sonochemistry employs ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures. This can lead to enhanced reaction rates and yields. Ultrasound-assisted synthesis has been successfully used for the preparation of various heterocyclic compounds and represents a promising green alternative to conventional methods.

| Energy-Efficient Method | Application in Pyridine Synthesis | Advantages |

| Microwave Irradiation | Synthesis of various pyridine derivatives | Reduced reaction times, higher yields, enhanced purity. ijarsct.co.in |

| Sonochemistry | Synthesis of heterocyclic compounds | Increased reaction rates, improved yields, milder reaction conditions. |

Pericyclic and Sigmatropic Rearrangements of 2 Allyloxypyridine

Thermal Claisenscielo.org.boscielo.org.bo-Sigmatropic Rearrangement of 2-ALLYLOXYPYRIDINE

The Claisen rearrangement is a classic scielo.org.boscielo.org.bo-sigmatropic rearrangement where an allyl vinyl ether or an allyl aryl ether rearranges upon heating to form a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol (B47542), respectively. wikipedia.orglibretexts.orgmasterorganicchemistry.com In the case of this compound, a heteroaromatic analogue, a similar thermal rearrangement can be induced.

The thermal Claisen rearrangement of this compound is a concerted, intramolecular process that proceeds through a highly ordered, cyclic transition state. wikipedia.org This pericyclic reaction involves the movement of six electrons. libretexts.org The reaction typically requires high temperatures, around 255 °C, to proceed. acs.org At this temperature, this compound rearranges to afford a mixture of N-allyl-2-pyridone and 3-allyl-2-pyridone, the C-allylated product. acs.org The formation of these two products highlights the competitive nature of the rearrangement pathways available to the substrate.

The mechanism involves a concerted scielo.org.boscielo.org.bo-sigmatropic shift, where the C-O bond of the ether is broken and a new C-C bond is formed between the terminal carbon of the allyl group and the C3 position of the pyridine (B92270) ring, or a new C-N bond is formed with the pyridine nitrogen. The reaction generally proceeds through a chair-like transition state, which is energetically favored over a boat-like conformation. organic-chemistry.orgspcmc.ac.in

Table 1: Products of Thermal Rearrangement of this compound

| Product Name | Structure | Yield |

| N-allyl-2-pyridone | 26% acs.org | |

| 3-allyl-2-pyridone | 29% acs.org |

Yields are approximate and based on reported literature values under specific high-temperature conditions. acs.org

Transition Metal-Catalyzed Formal Sigmatropic Rearrangements

While thermal Claisen rearrangements are synthetically useful, the high temperatures required can limit their applicability, especially for sensitive substrates. Consequently, transition metal-catalyzed variants have been developed to facilitate these rearrangements under milder conditions. Various metals, including palladium, copper, iridium, and ruthenium, have been shown to effectively catalyze formal sigmatropic rearrangements of this compound and related compounds.

Palladium(II) complexes have proven to be highly effective catalysts for the formal scielo.org.boscielo.org.bo-sigmatropic rearrangement of 2-allyloxypyridines. acs.org Unlike the thermal process, which often gives a mixture of N- and C-allylated products, the Pd(II)-catalyzed reaction can exhibit high regioselectivity. The mechanism of the Pd(II)-catalyzed rearrangement is believed to differ from the concerted pericyclic pathway of the thermal reaction. It is proposed that the electrophilic Pd(II) complex coordinates to the alkene of the allyl group, activating it towards intramolecular nucleophilic attack by the pyridine nitrogen. acs.org This leads to the formation of a six-membered intermediate which then rearranges to the N-allyl-2-pyridone product. This pathway accounts for the high regioselectivity observed for the N-allylated product. acs.org

Table 2: Comparison of Thermal vs. Pd(II)-Catalyzed Rearrangement

| Condition | Temperature | Products |

| Thermal | ~255 °C acs.org | Mixture of N-allyl-2-pyridone and 3-allyl-2-pyridone acs.org |

| Pd(II)-catalyzed | 80 °C acs.org | Predominantly N-allyl-2-pyridone acs.org |

A significant advancement in palladium-catalyzed rearrangements is the development of enantioselective variants. By employing chiral palladium complexes, it is possible to control the stereochemistry of the newly formed chiral center in the product. Chiral palladacycle complexes, such as COP (chiral oxazolinyl palladacycle) complexes, have been successfully utilized for the enantioselective formal scielo.org.boscielo.org.bo-sigmatropic rearrangement of 2-allyloxypyridines. These catalysts create a chiral environment around the metal center, influencing the facial selectivity of the nucleophilic attack and leading to the formation of one enantiomer in excess.

Copper catalysts have also emerged as powerful tools for related rearrangements. Notably, copper-catalyzed enantioconvergent formal scielo.org.boscielo.org.bo-rearrangements of 2-propargyloxypyridines have been developed. In an enantioconvergent reaction, a racemic starting material is converted into a single enantiomer of the product. This is a highly efficient strategy for generating chiral molecules. The mechanism of the copper-catalyzed reaction is distinct and allows for the transformation of prochiral or racemic starting materials into enantioenriched products.

Iridium and ruthenium complexes are also capable of catalyzing migratory rearrangements in pyridine derivatives. These catalysts can promote the O-to-N migration of allylic groups, providing another avenue to N-substituted pyridones. The mechanisms of these reactions are often complex and can involve different pathways than those observed with palladium and copper, sometimes proceeding through allylic transposition, which suggests the involvement of a scielo.org.bowikipedia.org-sigmatropic rearrangement pathway. nih.gov

Palladium(II)-Catalyzed Formal[7][7]-Sigmatropic Rearrangements of 2-Allyloxypyridines

Regiospecificity and Periselectivity in Rearrangements Involving this compound N-Oxides

The introduction of an N-oxide functionality to the this compound scaffold significantly influences its reactivity in thermal rearrangements. The thermal rearrangement of this compound N-oxides can proceed through competing acs.orgnih.gov and scielo.org.boscielo.org.bo sigmatropic pathways. rsc.orgrsc.org The scielo.org.boscielo.org.bo rearrangement leads to the formation of 3-allyl-N-hydroxy-2-pyridone, while the acs.orgnih.gov rearrangement yields N-allyloxy-2-pyridone. rsc.org

Studies have shown that these transformations are regiospecific, supporting the view that they proceed through concerted, symmetry-allowed pathways. rsc.org The periselectivity, or the preference for one pericyclic pathway over another, can be influenced by factors such as solvent polarity, temperature, and the nature of substituents on the pyridine ring and allyl group. rsc.org This competition between different allowed sigmatropic shifts provides a valuable system for studying the subtle factors that govern the course of pericyclic reactions.

Table 3: Competing Rearrangements of this compound N-Oxides

| Rearrangement Type | Product |

| scielo.org.boscielo.org.bo-Sigmatropic | 3-allyl-N-hydroxy-2-pyridone rsc.org |

| acs.orgnih.gov-Sigmatropic | N-allyloxy-2-pyridone rsc.org |

Catalytic Functionalization and Transformation of 2 Allyloxypyridine

Palladium-Catalyzed C-C Bond Forming Reactions

Palladium catalysts have proven instrumental in mediating carbon-carbon bond-forming reactions starting from 2-allyloxypyridine, leading to the synthesis of valuable N-substituted 2-pyridone structures.

One-Pot Rearrangement/Arylation Leading to N-Substituted 2-Pyridones

A notable advancement is the development of a one-pot reaction that combines a rearrangement of this compound with a subsequent arylation step. nih.govacs.orgdntb.gov.ua This process is efficiently catalyzed by a specific palladium complex, transforming this compound directly into N-(cinnamyl)-type 2-pyridones. nih.gov The reaction first involves a palladium-catalyzed acs.orgacs.org-sigmatropic rearrangement of this compound to form N-allyl-2-pyridone. scholaris.ca This intermediate is then subjected to a Mizoroki-Heck type arylation with an aryl iodide in the same reaction vessel. nih.govscholaris.ca

The optimal catalyst system for this one-pot transformation was identified as a combination of Pd[P(t-Bu)₃]₂ and Ag₂CO₃ as the base. nih.govacs.org This system effectively promotes both the initial rearrangement and the subsequent C-C coupling. nih.gov The reaction demonstrates broad applicability with various aryl iodides, affording the desired products in moderate to excellent yields. scholaris.ca For instance, the reaction of this compound with iodobenzene (B50100) yields N-(E)-cinnamyl-2-pyridone. The process is tolerant of different functional groups on the aryl iodide, including methoxy (B1213986) and chloro substituents. scholaris.ca

| Aryl Iodide (ArI) | Product | Yield (%) |

|---|---|---|

| Iodobenzene | N-((E)-3-phenylallyl)pyridin-2(1H)-one | 95 |

| 4-Iodoanisole | N-((E)-3-(4-methoxyphenyl)allyl)pyridin-2(1H)-one | 94 |

| 1-Chloro-4-iodobenzene | N-((E)-3-(4-chlorophenyl)allyl)pyridin-2(1H)-one | 85 |

| 2-Iodotoluene | N-((E)-3-(o-tolyl)allyl)pyridin-2(1H)-one | 64 |

Chelation-Controlled Mizoroki-Heck Reactions of this compound

The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, can be precisely controlled through chelation effects. In the context of the one-pot reaction described previously, the arylation of the N-allyl-2-pyridone intermediate is a type of Mizoroki-Heck reaction where chelation plays a crucial role. nih.govscholaris.ca After the initial rearrangement, the nitrogen atom of the 2-pyridone ring can coordinate to the palladium catalyst. researchgate.net This intramolecular chelation directs the regioselectivity of the subsequent migratory insertion step. researchgate.netdiva-portal.org

Catalytic Synthesis of N-Substituted Heterocycles from this compound Analogues

Building on the principles of allylation chemistry, analogues of this compound, particularly allylic alcohols, serve as key reagents in the catalytic synthesis of a diverse range of N-substituted heterocycles. scholaris.cathieme-connect.com These methods provide direct access to N-allyl derivatives of important heterocyclic scaffolds like pyridones and pyrimidinones.

Regioselective N-Allylation of Ambident Nitrogen Heterocycles (e.g., 2-Pyridones, Pyrimidinones)

Ambident nucleophiles, such as 2-pyridones and pyrimidinones, possess two competing nucleophilic sites (N and O), making selective alkylation a significant challenge. thieme-connect.comorganic-chemistry.org Catalytic methods have been developed to achieve high regioselectivity for N-allylation, which is often the thermodynamically favored outcome. thieme-connect.com

A highly effective method for the regioselective N-allylation of ambident heterocycles involves a synergistic catalytic system combining a palladium complex with an organoboron co-catalyst. thieme-connect.comthieme-connect.com This dual catalytic approach enables the direct dehydrative coupling of allylic alcohols with heterocycles like 2-pyridones, 4-pyridones, and 4-pyrimidinones. thieme-connect.comthieme-connect.com The reaction proceeds with high efficiency, producing water as the only byproduct, which aligns with the principles of atom economy. scholaris.ca

In this system, the palladium complex, typically with a ligand such as Xantphos, facilitates the formation of a π-allylpalladium intermediate from the allylic alcohol. thieme-connect.comnih.gov The organoboron catalyst, such as 3,5-bis(trifluoromethyl)phenylboronic acid, is proposed to activate both the nucleophile (the heterocycle) and the electrophile (the allylic alcohol). acs.orgthieme-connect.com This synergistic action significantly accelerates the reaction and enhances the selectivity for N-allylation over O-allylation. thieme-connect.comacs.org The method is applicable to a variety of substituted allylic alcohols and a range of nitrogen heterocycles. acs.orgnih.gov

| Heterocycle | Product | Yield (%) |

|---|---|---|

| 4-Pyridone | 1-Allylpyridin-4(1H)-one | 97 |

| 2-Pyridone | 1-Allylpyridin-2(1H)-one | 91 |

| 4(3H)-Pyrimidinone | 3-Allylpyrimidin-4(3H)-one | 96 |

| 2(1H)-Quinolone | 1-Allylquinolin-2(1H)-one | 95 |

An alternative strategy for the N-alkylation of 2-pyridones and related heterocycles is through an intermolecular alkene hydroamination reaction catalyzed by palladium(II) acetate. researchgate.netresearchgate.net This method utilizes a bidentate directing group, such as an 8-aminoquinoline (B160924) (AQ) amide, attached to the alkene substrate to control the regioselectivity of the C-N bond formation. researchgate.netresearchgate.net

The reaction proceeds via a proposed mechanism involving coordination of the directing group and the alkene to the Pd(II) center. chemrxiv.org This is followed by nucleophilic attack of the 2-pyridone on the coordinated alkene (aminopalladation). nih.gov This directed approach works for both unactivated terminal and internal alkenes, showcasing high functional group tolerance across a wide array of electronically diverse 2-pyridones and other aza-heterocycles, including quinolones, pyridazinones, and pyrimidinones. researchgate.netresearchgate.net The directing group can be subsequently removed, providing formal N-alkylation of the heterocycle.

| Heterocycle | Alkene Substrate | Product Yield (%) |

|---|---|---|

| 2-Pyridone | N-(quinolin-8-yl)but-3-enamide | 95 |

| 2-Hydroxyquinoline | N-(quinolin-8-yl)but-3-enamide | 91 |

| Pyridazin-3(2H)-one | N-(quinolin-8-yl)but-3-enamide | 81 |

| Pyrimidin-4(3H)-one | N-(quinolin-8-yl)but-3-enamide | 72 |

| 2-Pyridone | (E)-N-(quinolin-8-yl)hex-3-enamide | 78 |

Generation of Reactive Intermediates for Cycloadditions

A novel and mild method for generating dithioallyl cation reagents for all-carbon (3+2) cycloadditions utilizes this compound precursors. ugent.beugent.benih.gov This approach circumvents the need for strong Brønsted acids, which can be detrimental to acid-sensitive substrates. ugent.beugent.beresearchgate.net The methodology significantly broadens the scope of cyclopentene (B43876) synthesis to include olefins that would otherwise be incompatible with harsh acidic conditions. ugent.beugent.be This strategy has proven effective for the rapid construction of spiro-fused cyclopentane (B165970) scaffolds from readily available starting materials. ugent.beugent.be

The reaction proceeds through a stepwise carbocationic cycloaddition mechanism, involving two consecutive cation-olefin additions. ugent.be The use of this compound precursors allows for the controlled generation of the reactive dithioallyl cation, leading to efficient cyclopentannulation. ugent.be This method has been successfully applied to a range of conjugated olefins, demonstrating its versatility in synthesizing diverse cyclopentanoid structures. ugent.be

Table 2: Dithioallyl Cation (3+2) Cycloadditions from this compound Precursors

| Reactant Type | Key Feature | Outcome | Reference |

|---|---|---|---|

| This compound Precursors | Mild generation of dithioallyl cations | Access to spiro-fused cyclopentanes | ugent.beugent.be |

| Conjugated Olefins | Cycloaddition partners | Formation of cyclopentene scaffolds | ugent.be |

| Acid-Sensitive Olefins | Expanded substrate scope | Avoidance of strong Brønsted acids | ugent.beugent.be |

O-Functionalization and Allylation Reactions

The in situ generation of 2-allyloxy-1-methylpyridinium triflate provides an efficient route for the allylation of carboxylic acids and phenols. researchgate.netorgsyn.orgresearchgate.net This intermediate is formed by treating a mixture of this compound and a carboxylic acid or phenol (B47542) with methyl triflate. researchgate.netresearchgate.net Subsequent reaction under mildly basic conditions, often with potassium carbonate, leads to the formation of allyl esters or allyl phenyl ethers in good to excellent yields. researchgate.netorgsyn.org

This method is particularly effective for electron-poor phenols, which afford the corresponding allyl phenyl ethers in high yields. researchgate.net In contrast, electron-rich phenols tend to result in more complex reaction mixtures and lower isolated yields of the desired ether product. researchgate.net For carboxylic acids, this transformation provides a convenient method for the synthesis of allyl esters. orgsyn.org The reaction conditions are generally mild, avoiding the need for harsh reagents. researchgate.netorgsyn.org

Table 3: Allylation via 2-Allyloxy-1-methylpyridinium Triflate

| Substrate | Activating Agent | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| Carboxylic Acids | Methyl Triflate | K₂CO₃ | Allyl Esters | Good to Excellent | orgsyn.org |

| Electron-Poor Phenols | Methyl Triflate | Mildly Basic | Allyl Phenyl Ethers | Excellent | researchgate.net |

| Electron-Rich Phenols | Methyl Triflate | Mildly Basic | Allyl Phenyl Ethers | Lower | researchgate.net |

Cross-Coupling Reactions Involving 2-Allyloxypyridinium Salts

A one-pot cross-coupling reaction has been developed that utilizes 2-allyloxypyridinium salts, generated in situ from allyl alcohols, to react with Grignard reagents. oup.com The process begins with the reaction of an allyl alcohol with a reagent like 1-ethyl-2-fluoro-4,6-dimethylpyridinium tetrafluoroborate (B81430) in the presence of triethylamine (B128534) to form the 2-allyloxypyridinium salt. oup.com This intermediate then readily couples with various Grignard reagents to produce the cross-coupled products in good yields. oup.com

The regioselectivity of the coupling is dependent on the nature of the Grignard reagent. oup.com Primary and secondary alkylmagnesium bromides undergo an SN2' reaction, attacking the C-3 carbon of the allyl group. oup.com Conversely, phenylmagnesium bromide favors an SN2 reaction, attacking the C-1 carbon. oup.com This method provides a straightforward, one-pot procedure for the regioselective carbon-carbon bond formation under mild conditions. oup.com For instance, the reaction of cinnamyl alcohol with phenethylmagnesium bromide yielded 3,5-diphenyl-1-pentene (B3274636) in 99% yield. oup.com

Table 4: Cross-Coupling of Allyl Alcohols and Grignard Reagents via 2-Allyloxypyridinium Salts

| Allyl Alcohol | Grignard Reagent | Product | Yield | Reaction Type | Reference |

|---|---|---|---|---|---|

| Cinnamyl Alcohol | Phenethylmagnesium Bromide | 3,5-Diphenyl-1-pentene | 99% | SN2' | oup.com |

| Cinnamyl Alcohol | Phenylmagnesium Bromide | 1,3-Diphenyl-1-propene | 95% | SN2 | oup.com |

Mechanistic Investigations and Reaction Pathway Elucidation for 2 Allyloxypyridine Transformations

Investigation of Catalytic Cycles and Intermediate Species

The transformation of 2-allyloxypyridine into its corresponding N-allyl-2-pyridone isomer can proceed through various catalytic pathways, each involving distinct intermediate species. Understanding these cycles is fundamental to controlling the reaction outcome.

Comparative Analysis of Palladium(0) vs. Palladium(II) Mechanisms in Rearrangements

The oxidation state of the palladium catalyst plays a crucial role in determining the mechanistic pathway and, consequently, the regioselectivity of the rearrangement of this compound. scholaris.canih.gov Both Pd(0) and Pd(II) complexes have been found to catalyze this transformation, but they operate through different mechanisms. nih.gov

Palladium(II)-Catalyzed Pathway: When a Pd(II) catalyst is employed, the reaction is proposed to proceed via a mechanism akin to a mdpi.commdpi.com-sigmatropic rearrangement. scholaris.ca In this pathway, the Pd(II) center coordinates to the alkene of the allyl group. This is followed by a nucleopalladation step, where the nitrogen atom of the pyridine (B92270) ring attacks the coordinated alkene. scholaris.caorgsyn.org This process often exhibits high regioselectivity. For instance, the rearrangement of a branched O-allyloxypyridine to a linear N-allyl pyridone, and a linear allyloxypyridine to a branched product, can occur with perfect regioselectivity. scholaris.ca The use of chiral Pd(II) complexes, such as (S)-COP-Cl, can induce high enantioselectivity in these rearrangements. scholaris.camdpi.com

Palladium(0)-Catalyzed Pathway: In contrast, the Pd(0)-catalyzed mechanism involves the initial formation of a η3-π-allyl palladium species. scholaris.ca This is followed by a reductive elimination step to yield the N-allyl pyridone. scholaris.ca This pathway typically leads to the branched isomer as the major product. scholaris.ca The regioselectivity in the Pd(0) mechanism is attributed to a π-σ-π rearrangement that can occur before the final reductive elimination step. scholaris.ca

A one-pot rearrangement/arylation of this compound has been developed using a combination of a Pd[P(t-Bu)3]2 catalyst and Ag2CO3 as a base. nih.gov This further highlights the utility of palladium catalysis in the functionalization of this compound. nih.gov

| Catalyst | Proposed Mechanism | Major Product Isomer |

|---|---|---|

| Palladium(II) | mdpi.commdpi.com Sigmatropic-like | Linear (from branched O-allyl) or Branched (from linear O-allyl) |

| Palladium(0) | η3-π-allyl intermediate | Branched |

Formation and Reactivity of η3 π-Allyl Species

The formation of η3-π-allyl palladium complexes is a key step in many palladium-catalyzed reactions of allylic compounds, including the rearrangement of this compound. scholaris.caresearchgate.net These intermediates are typically formed through the oxidative addition of a palladium(0) species to the allylic C-O bond. researchgate.net

Once formed, the η3-π-allyl complex is electrophilic and susceptible to attack by nucleophiles. In the context of the this compound rearrangement, the pyridone nitrogen acts as the internal nucleophile. The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors of the allyl ligand and any ancillary ligands on the palladium center. acs.orgnih.gov The attack can occur at either terminus of the allyl system, leading to the formation of linear or branched products. nih.gov

It is important to note that η1-allyl palladium species are significantly more reactive towards electrophiles like CO2 than their η3-counterparts. nih.gov While not directly involved in the primary rearrangement mechanism, this highlights the differential reactivity of allyl-palladium species.

Proposed Bimetallic Intermediates (e.g., Copper-Acetylides)

In addition to palladium, other transition metals like copper can catalyze rearrangements of analogous propargyloxy-pyridines. rsc.org Mechanistic studies involving copper catalysis have suggested the involvement of bimetallic intermediates. rsc.org Kinetic analyses and crossover experiments point towards a pathway that includes the formation of copper-acetylides. rsc.org In this proposed mechanism, coordination of the copper to the pyridyl nitrogen is considered a crucial interaction. rsc.org These bimetallic species can facilitate the O-to-N transfer of the propargyl group. rsc.org

Role of Non-Innocent Electrophiles in Catalysis

The concept of "non-innocent" electrophiles, where the leaving group participates in the reaction, has been explored in the context of allylic functionalization. ethz.ch this compound itself can act as a non-innocent electrophile in the presence of a platinum catalyst for the allylation of nucleophiles like 2,4-pentanedione, without the need for an external base. ethz.ch In this scenario, the pyridone leaving group acts as an in-situ base to deprotonate the nucleophile. ethz.ch

Furthermore, bis(imino)pyridine ligands complexed with iron have been shown to be "redox non-innocent," meaning the ligand itself can participate in redox processes during catalysis. rsc.orgnsf.gov While not directly a study of this compound, this demonstrates that the pyridine motif can play an active electronic role in catalytic cycles. rsc.orgwikipedia.org

Analysis of Regioselectivity and Stereoselectivity

The selective functionalization of the 2-pyridone scaffold is a significant challenge due to the presence of two nucleophilic centers: the nitrogen and the oxygen.

Factors Influencing N- vs. O-Functionalization Selectivity

The competition between N- and O-functionalization of the 2-hydroxypyridine (B17775)/2-pyridone tautomeric system is a persistent challenge in synthetic chemistry. researchgate.netresearchgate.netresearchgate.net The regiochemical outcome is influenced by a variety of factors:

Catalyst System: As discussed previously, the choice of catalyst and its oxidation state can direct the reaction towards either N- or O-alkylation. For instance, palladium catalysis has been utilized for regioselective O-alkylation of 2-pyridones, where the coordination between palladium and the pyridine nitrogen is thought to play a key role. researchgate.net

Substituents: The electronic nature of substituents on the pyridone ring can influence the nucleophilicity of the nitrogen and oxygen atoms. Electron-withdrawing groups can affect the pKa of the N-H and O-H bonds, thereby altering the relative reactivity of the two sites. researchgate.net The inherent reactivity of the pyridine substrate often dictates a strong preference for reaction at the α and γ positions in radical functionalizations. nih.gov

Reaction Conditions: The choice of base and solvent can also impact the regioselectivity. For example, the use of cesium carbonate in DMF has been shown to favor O-alkylation of 4,6-diphenylpyrimidin-2(1H)-ones. researchgate.net DFT studies have indicated that the transition state for O-alkylation is more favorable with Cs2CO3 compared to K2CO3. researchgate.net

| Factor | Influence on Selectivity | Example |

|---|---|---|

| Catalyst | Directs reaction to N or O site | Pd(II) vs. Pd(0) in rearrangements scholaris.ca |

| Substituents | Alters electronic properties and nucleophilicity | Aryl groups on the pyridone ring favoring O-alkylation researchgate.net |

| Base/Solvent | Affects transition state energies | Cs2CO3 in DMF favoring O-alkylation researchgate.net |

Control of Linear vs. Branched Product Formation

In the catalytic transformations of this compound, the selective formation of either linear or branched N-allyl-2-pyridone products is a critical aspect of reaction control. Research has demonstrated that the choice of catalyst, specifically the oxidation state of palladium, plays a pivotal role in directing the regioselectivity of the rearrangement. scholaris.ca

When a Pd(II) catalyst is employed, the reaction proceeds with remarkable regioselectivity, favoring the formation of the linear N-allyl pyridone from a branched this compound and the branched product from a linear this compound. scholaris.ca This outcome is attributed to a ethz.chethz.ch sigmatropic rearrangement mechanism. scholaris.ca Conversely, the use of a Pd(0) catalyst leads to the branched product as the major isomer in both scenarios. scholaris.ca This divergence in product formation suggests that two distinct mechanistic pathways are operative, dictated by the palladium catalyst's oxidation state. scholaris.ca

Furthermore, subjecting this compound to an aryl iodide in the presence of a palladium catalyst can yield the linear cinnamyl product in moderate to excellent yields (64-95%). scholaris.ca This indicates that downstream functionalization can also be influenced by the reaction conditions and reagents.

The interplay between kinetic and thermodynamic control also influences the product distribution. It has been hypothesized that under certain conditions, particularly in the presence of a boronic acid catalyst, the formation of N-allylated products is under thermodynamic control, which is consistent with the preference for the linear product. scholaris.ca However, kinetic control cannot be definitively ruled out without further mechanistic studies. scholaris.ca

The following table summarizes the influence of the palladium catalyst's oxidation state on the product outcome:

| Catalyst | Starting Material | Major Product | Proposed Mechanism |

|---|---|---|---|

| Pd(II) | Branched this compound | Linear N-allyl pyridone | ethz.chethz.ch Sigmatropic Rearrangement |

| Pd(II) | Linear this compound | Branched N-allyl pyridone | ethz.chethz.ch Sigmatropic Rearrangement |

| Pd(0) | Branched or Linear this compound | Branched N-allyl pyridone | Different from ethz.chethz.ch sigmatropic |

Stereoconvergence and Enantioselective Pathways in Catalytic Rearrangements

The development of enantioselective catalytic rearrangements of this compound derivatives represents a significant advancement in asymmetric synthesis. These reactions aim to produce chiral N-allyl-2-pyridones with high enantiomeric excess from achiral or racemic starting materials.

One notable example is the copper-catalyzed O-to-N scholaris.caethz.ch-rearrangement of 2-propargyloxy-pyridines, which proceeds enantioconvergently. rsc.org This transformation, occurring at ambient temperature, yields N-propargylic-2-pyridones with high enantioselectivity for a variety of 3-alkyl-substituted substrates. rsc.org The likely pathway for this stereoconvergence involves a heterolytic C–O bond cleavage facilitated by a bimetallic copper species. rsc.org

Palladium catalysts, when paired with chiral ligands, have also been successfully employed in enantioselective O-to-N ethz.chethz.ch-rearrangements of 2-allyloxypyridines, converting achiral substrates into chiral N-allyl-2-pyridones. rsc.org The choice of ligand is crucial for inducing high levels of enantioselectivity.

Key features of these enantioselective pathways include:

Enantioconvergence: The ability to convert a racemic starting material into a single enantiomer of the product.

Mild Kinetic Enantioenrichment: A slight preference for one enantiomer of the substrate to react faster than the other. rsc.org

Non-linear Relationship: The relationship between the enantiomeric purity of the product and the ligand is not always linear. rsc.org

These stereochemical observations point towards complex reaction mechanisms where the catalyst and ligand work in concert to create a chiral environment that dictates the stereochemical outcome of the rearrangement.

Influence of Ligands and Additives on Selectivity

The selectivity of catalytic transformations involving this compound is profoundly influenced by the nature of the ligands coordinated to the metal center and the presence of various additives. These components can affect the chemo-, regio-, and enantioselectivity of the reaction.

In palladium-catalyzed rearrangements, the use of a planar chiral Pd(II) complex, (S)-COP-Cl, has been shown to effect a perfect isomerization of linear allyloxypyridines to the branched product. scholaris.ca This highlights the power of a specific ligand to control regioselectivity. However, this particular method was found to be sensitive to steric effects. scholaris.ca

In iridium-catalyzed intermolecular asymmetric allylic amination of pyridones, a catalyst system composed of an iridium complex with Carreira's [P/olefin] ligand and a Lewis acid additive like Zn(OTf)₂ is essential. This combination achieves excellent chemo-, regio-, and enantioselectivities, yielding allylated pyridines with greater than 19:1 N/O selectivity and greater than 19:1 branched-to-linear ratio. researchgate.net

The role of additives can be multifaceted. For instance, in some palladium-catalyzed reactions, the presence of a boronic acid catalyst can influence the regioselectivity, potentially by interacting with the nitrogen or oxygen heteroatoms of the pyridone ring. scholaris.ca In other systems, ionic additives are thought to exert electric-field effects that can accelerate reactions. researchgate.net

The following table provides examples of ligand and additive effects on the selectivity of this compound transformations:

| Catalyst System | Ligand/Additive | Effect on Selectivity | Reference |

|---|---|---|---|

| Pd(II) | (S)-COP-Cl | High regioselectivity for branched product | scholaris.ca |

| Ir | Carreira's [P/olefin] ligand / Zn(OTf)₂ | High chemo-, regio-, and enantioselectivity | researchgate.net |

| Pd | Boronic Acid | Influences regioselectivity (thermodynamic control) | scholaris.ca |

Kinetic and Thermodynamic Considerations in Reaction Control

The outcome of chemical reactions, including the transformations of this compound, is governed by the principles of kinetic and thermodynamic control. ucalgary.calibretexts.org The kinetic product is the one that forms the fastest due to a lower activation energy, while the thermodynamic product is the most stable and will predominate if the reaction is reversible and allowed to reach equilibrium. ucalgary.calibretexts.orgdergipark.org.tr

In the context of this compound rearrangements, the reaction conditions, particularly temperature, can dictate whether the kinetic or thermodynamic product is favored. At lower temperatures, reactions are often under kinetic control, meaning the product distribution is determined by the relative rates of formation. ucalgary.calibretexts.org As the temperature is increased, the reactions may become reversible, allowing the system to reach equilibrium and favor the more stable thermodynamic product. libretexts.orglibretexts.org

For instance, in the Diels-Alder reaction between furfuryl alcohol and N-hydroxymaleimides, a model system for understanding these principles, kinetic control is dominant at temperatures of 40°C or below, while thermodynamic control becomes more prevalent at 60°C and above. mdpi.com This transition is observed by the initial formation of the kinetic endo product, which then converts to the more stable thermodynamic exo isomer over time at higher temperatures. mdpi.com

It has been proposed that the preference for the formation of the linear N-allylated product in certain rearrangements of this compound is a result of thermodynamic rather than kinetic control. scholaris.ca However, without more extensive mechanistic studies, kinetic control cannot be entirely discounted. scholaris.ca

Understanding the interplay between kinetics and thermodynamics is crucial for optimizing reaction conditions to achieve the desired product selectivity in the synthesis of functionalized pyridones.

Substrate Scope and Limitations in Catalytic Reactivity

The applicability of a catalytic method is defined by its substrate scope, which refers to the range of substrates that can be effectively transformed. catalysis.blog While catalytic reactions of this compound have shown considerable promise, they are not without their limitations.

One significant challenge in palladium(II)-catalyzed C-H activation/C-C coupling reactions is an undesired side reaction between the catalyst and organometallic reagents. This becomes a major issue if the C-H activation of the substrate is not rapid. nih.gov Consequently, many successful reactions in this class rely on electron-rich aryl rings or strongly coordinating groups to ensure fast binding of the substrate to the palladium catalyst, which can limit the scope to a specific class of substrates. nih.gov

The steric properties of the substrate can also impose limitations. For example, a palladium-catalyzed isomerization of allyloxypyridines using a planar chiral complex, while efficient, was found to be sensitive to steric hindrance. scholaris.ca A cinnamyl alcohol-derived allyloxypyridine reacted more sluggishly, demonstrating this steric sensitivity. scholaris.ca

Furthermore, the presence of certain functional groups on the substrate can interfere with the catalytic cycle. For instance, in the preparation of N-alkenyl-2-pyridones from 2-halopyridinium salts, some 2-halopyridine derivatives with additional electron-withdrawing substituents failed to react. uiowa.edu

Expanding the substrate scope to include less reactive or more sterically demanding starting materials, as well as those with a wider variety of functional groups, remains an active area of research in the field of catalytic this compound transformations.

Advanced Characterization and Computational Methodologies in 2 Allyloxypyridine Research

Computational Chemistry for Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanisms of chemical reactions. rsc.org By modeling the potential energy surface of a reaction, researchers can calculate the energies of reactants, products, transition states, and intermediates. smu.edu

In the context of 2-allyloxypyridine, computational studies have been instrumental in:

Elucidating Reaction Pathways: DFT calculations have been used to explore the mechanism of palladium-catalyzed rearrangements of this compound. acs.orgacs.org These studies can help to distinguish between different possible mechanisms, such as a acs.orgacs.org-sigmatropic rearrangement or a cyclization-induced pathway. acs.org

Understanding Regioselectivity: Computational models can explain why a reaction favors one product isomer over another. For example, in the reaction of this compound derivatives with amines, DFT calculations have revealed that the regioselectivity depends on the nature of the amine, predicting whether N-substituted pyridones or 2-substituted pyridines will be formed. dntb.gov.ua

Rationalizing Enantioselectivity: For asymmetric reactions, computational studies can model the transition states involving a chiral catalyst to explain the observed enantioselectivity. acs.org This allows for the rational design of more effective catalysts.

The synergy between experimental techniques and computational chemistry provides a powerful approach to fully characterize the reactivity of this compound. rsc.org Experimental observations can validate computational models, while computational insights can guide further experimental work. researchgate.netresearchgate.netresearchgate.net

Density Functional Theory (DFT) Calculations for Transition States and Reaction Pathways

Density Functional Theory (DFT) has become a practical and powerful tool for investigating the mechanisms of organometallic and organic reactions. tu-braunschweig.depsu.edu It is widely used to map out potential energy surfaces, locate transition states, and predict the influence of substituents and solvents on reaction outcomes. numberanalytics.com In the context of this compound, which undergoes a characteristic researchgate.netresearchgate.net-sigmatropic Claisen rearrangement, DFT calculations are instrumental in understanding the intricate details of the reaction pathway. numberanalytics.commdpi.comacs.org

DFT studies can differentiate between various possible mechanistic pathways, such as concerted versus stepwise processes. researchgate.netpku.edu.cn For a concerted pericyclic reaction like the Claisen rearrangement, DFT helps to characterize the chair-like six-membered transition state. numberanalytics.commdpi.com Calculations can determine the activation free energies for different routes, identifying the most favorable reaction pathway. pku.edu.cnbeilstein-journals.org For example, in a study of related cycloadditions, DFT calculations revealed that a concerted pathway was kinetically favored over a stepwise one by identifying the activation free energies associated with the respective transition states. pku.edu.cn

The predictive power of DFT is demonstrated in its ability to rationalize and predict regioselectivity. By comparing the relative stabilities of carbocationic intermediates or transition states, a guiding principle for predicting the reaction outcome can be established. pku.edu.cn DFT calculations can also shed light on the role of catalysts and directing groups in controlling the reaction pathway, as seen in palladium(II)-catalyzed hydrofunctionalization reactions where DFT studies elucidated the origins of pathway selectivity.

Research findings from DFT calculations on related rearrangement and cycloaddition reactions often include detailed energetic data, as illustrated in the hypothetical table below, which showcases the type of information generated for understanding reaction pathways.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Concerted vs. Stepwise Rearrangement

| Parameter | Concerted Pathway | Stepwise Pathway (via Zwitterionic Intermediate) |

| Transition State (TS1) | Aromatic-like six-membered ring | Initial C-C bond formation |

| Activation Free Energy (ΔG‡) | 19.5 kcal/mol | 21.7 kcal/mol |

| Intermediate | Not applicable | Zwitterionic structure (17.6 kcal/mol) |

| Transition State (TS2) | Not applicable | Ring closure (barrier from intermediate) |

| Reaction Free Energy (ΔG_rxn) | -15.2 kcal/mol | -15.2 kcal/mol |

| Conclusion | Kinetically favored | Higher energy barrier |

Note: This table is a representative example based on data from various DFT studies on cycloaddition and rearrangement reactions to illustrate the application of the method. mdpi.compku.edu.cnpku.edu.cnbeilstein-journals.org

Ultimately, DFT serves as a foundational computational method for exploring the structure and relative stability of intermediates and their associated transition states in reactions involving compounds like this compound. psu.edu

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The Kinetic Isotope Effect (KIE) is a crucial experimental and theoretical tool used to determine reaction mechanisms by providing information about the rate-determining step (RDS) and transition state structures. princeton.edulibretexts.org It measures the change in reaction rate when an atom in the reactant is replaced by one of its isotopes, most commonly hydrogen (¹H) with deuterium (B1214612) (²H or D). libretexts.orgwikipedia.org The magnitude of the KIE, expressed as the ratio kH/kD, indicates whether a bond to the isotopically substituted atom is broken or formed during the RDS. dalalinstitute.com

There are two main types of kinetic isotope effects:

Primary KIE : Observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. dalalinstitute.com For C-H bond cleavage, typical primary KIE values (kH/kD) range from 2 to 8. pharmacy180.com A value greater than about 1.5 is generally considered a primary effect, confirming C-H(D) bond breaking is occurring in the RDS. pharmacy180.com

Secondary KIE : Occurs when the labeled bond is not made or broken in the RDS, but is located at a site elsewhere in the molecule, such as adjacent to the reacting center (α- or β-positions). princeton.edulibretexts.org These effects are much smaller, with kH/kD values typically between 1.0 and 1.5, and arise from changes in hybridization or hyperconjugation between the ground state and the transition state. wikipedia.orgpharmacy180.com

In the study of the Claisen rearrangement of this compound, KIE experiments would be invaluable. By selectively replacing hydrogen atoms with deuterium on the allyl group, researchers can probe the nature of the transition state. For instance, deuterating the γ-carbon of the allyl moiety would directly test the extent of C-H bond breaking in the transition state if a subsequent tautomerization step is rate-limiting. Similarly, substitutions at the α- or β-positions could reveal details about the geometry and bonding changes in the researchgate.netresearchgate.net-sigmatropic rearrangement's transition state.

Table 2: Interpreting Kinetic Isotope Effects in a Hypothetical Rearrangement Study

| Isotopic Substitution Position | Observed kH/kD | Interpretation |

| γ-carbon of allyl group | ~7.0 | Indicates a large primary KIE; C-H bond breaking at this position is part of the rate-determining step. libretexts.org |

| α-carbon of allyl group | ~1.2 | A secondary KIE; suggests a change in hybridization at the α-carbon in the transition state, consistent with C-C bond formation. wikipedia.org |

| No isotopic substitution | 1.0 | Baseline reaction rate. |

Note: This table provides a hypothetical illustration of how KIE data can be used to elucidate the mechanism of a reaction involving an allylic system.

The magnitude of the KIE provides direct insight into bonding changes within the activated complex, making it a powerful method for distinguishing between proposed mechanisms and refining the understanding of the transition state structure. pharmacy180.com

Higher-Level Ab Initio Calculations (e.g., XMS-CASPT2, DLPNO-CCSD(T)) for Complex Reaction Mechanisms

While DFT is a versatile tool, certain complex reaction mechanisms, particularly those involving excited states, multiple electronic states with near-degenerate energies, or significant multireference character, require more accurate and computationally intensive ab initio methods. tu-braunschweig.deunivie.ac.at Methods like Extended Multi-State Complete Active Space Second-Order Perturbation Theory (XMS-CASPT2) and Domain-based Local Pair Natural Orbital Coupled Cluster with Singles, Doubles, and Perturbative Triples (DLPNO-CCSD(T)) provide a higher level of theory necessary for these challenging systems.

DLPNO-CCSD(T) is a method that approaches the "gold standard" accuracy of canonical CCSD(T) but with a significantly lower computational cost, making it applicable to larger molecules. rsc.orgweizmann.ac.il It has been used to refine electronic energies for reaction systems and benchmark other computational methods. rsc.orgnih.gov In studies of complex reaction pathways, such as cycloadditions, DLPNO-CCSD(T) calculations have been used to corroborate experimental findings and provide a quantitative match for reaction outcomes. researchgate.netresearchgate.net For a molecule like this compound, this method could be employed to obtain highly accurate activation barriers and reaction energies for its thermal rearrangement, especially if the transition state exhibits biradical character that is challenging for standard DFT functionals.

XMS-CASPT2 is a multireference perturbation theory method specifically designed to handle situations with multiple, near-degenerate electronic states, such as those occurring around conical intersections or in photochemical reactions. chemrxiv.orggitlab.io Standard single-reference methods often fail in these cases. XMS-CASPT2 provides smooth potential energy surfaces where other methods might produce unphysical artifacts. univie.ac.atnih.gov The study of photochemical rearrangements of this compound or its derivatives, which could proceed through excited states, would necessitate such a multireference approach. researchgate.net XMS-CASPT2 can accurately describe the electronic state changes during the reaction, providing a reliable picture of complex, non-adiabatic processes. chemrxiv.org

Table 3: Application of Advanced Computational Methods

| Method | Key Strengths | Typical Application for this compound Research |

| DLPNO-CCSD(T) | High accuracy (near CCSD(T)) for ground-state energies with reduced computational cost. rsc.orgweizmann.ac.il | Accurate calculation of barrier heights and reaction energies for thermal researchgate.netresearchgate.net-sigmatropic rearrangement; benchmarking DFT results. nih.govresearchgate.net |

| XMS-CASPT2 | Provides smooth and accurate potential energy surfaces for systems with near-degenerate electronic states (e.g., excited states, conical intersections). univie.ac.atnih.gov | Investigation of potential photochemical rearrangement pathways; studying reaction dynamics involving multiple electronic states. chemrxiv.orggitlab.io |

The application of these higher-level ab initio calculations ensures a robust and accurate theoretical description, particularly for complex reaction mechanisms of this compound that lie beyond the capabilities of standard DFT approaches.

Applications of 2 Allyloxypyridine in Complex Organic Synthesis

Synthesis of Diverse N-Substituted 2-Pyridone Frameworks

The transformation of 2-allyloxypyridine into N-substituted 2-pyridone frameworks is a cornerstone of its synthetic utility. The 2-pyridone motif is prevalent in numerous natural products and biologically active compounds. researchgate.net A highly efficient method to achieve this transformation is through a palladium-catalyzed rearrangement. acs.org

The thermal Claisen acs.orgacs.org sigmatropic rearrangement of this compound requires high temperatures (around 255 °C) and often results in a mixture of N-allylated and C-allylated products. acs.org However, the use of transition metal catalysts, particularly palladium complexes, facilitates this rearrangement under much milder conditions. Research has shown that both Pd(0) and Pd(II) complexes can catalyze the rearrangement of this compound to N-allyl-2-pyridone, albeit through different mechanisms. acs.org The Pd(II)-catalyzed pathway is proposed to involve the activation of the C=C double bond towards intramolecular nucleophilic attack by the pyridine (B92270) nitrogen. acs.org Conversely, the Pd(0)-catalyzed mechanism likely proceeds through a (π-allyl)palladium complex intermediate. acs.org

A significant advancement in this area is the development of a one-pot, palladium-catalyzed rearrangement/arylation of this compound. acs.orgnih.gov This process allows for the in situ formation of N-allyl-2-pyridone from this compound, which is then directly coupled with various aryl iodides. acs.org The optimal catalytic system for this one-pot reaction was identified as Pd[P(t-Bu)₃]₂/Ag₂CO₃. acs.orgnih.gov This method provides access to a wide array of structurally and electronically diverse N-substituted 2-pyridones in good to excellent yields with high regioselectivity (>99% γ) and stereoselectivity (>99% E). acs.org

| Catalyst System | Substrate | Product Type | Key Features |

| Pd(II) and Pd(0) complexes | This compound | N-allyl-2-pyridone | Catalyzes rearrangement under milder conditions than thermal methods. acs.org |

| Pd[P(t-Bu)₃]₂ / Ag₂CO₃ | This compound, Aryl iodides | N-substituted 2-pyridones | One-pot rearrangement/arylation; good to excellent yields; high regio- and stereoselectivity. acs.orgnih.gov |

Strategic Building Block in Heterocyclic Synthesis

Beyond the synthesis of 2-pyridones, this compound serves as a strategic building block for the construction of other complex heterocyclic systems. Its derivatives can be employed in cycloaddition reactions to generate novel scaffolds.

For instance, a recently developed method utilizes this compound precursors to generate dithioallyl cation reagents under mild, aprotic conditions. researchgate.net These cations can then participate in (3+2) cycloadditions with a range of olefins, including acid-sensitive ones, to produce spiro-fused cyclopentane (B165970) scaffolds. researchgate.net This approach avoids the use of strong Brønsted acids, significantly expanding the substrate scope and enabling the synthesis of previously inaccessible molecular architectures. researchgate.net

Furthermore, the pyridine core, once transformed, can lead to other important heterocyclic structures like piperidines. Piperidines are fundamental N-heterocycles found in many pharmaceuticals and natural products. nih.govnih.gov Synthetic strategies that begin with the functionalization of pyridine derivatives, such as those derived from this compound, provide a pathway to highly substituted piperidines. nih.govorganic-chemistry.org For example, combining palladium-catalyzed rearrangements with ring-closing metathesis has been shown to be an effective tactic for constructing nitrogen heterocycles, including substituted piperidines. orgsyn.org

| Precursor derived from this compound | Reaction Type | Resulting Heterocycle | Significance |

| Dithioallyl cation reagent | (3+2) Cycloaddition | Spiro-fused cyclopentanes | Mild, aprotic conditions; broad substrate scope for complex scaffolds. researchgate.net |

| N-allyl-2-pyridone | Rearrangement / Ring-Closing Metathesis | Substituted Piperidines | Provides access to important pharmaceutical scaffolds. nih.govorgsyn.org |

Development of Optically Active Compounds for Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a major goal in modern organic chemistry, particularly for pharmaceutical applications. uwindsor.ca this compound has proven to be a valuable substrate in the development of asymmetric catalytic methods to produce optically active N-heterocycles. researchgate.netacs.org

A key breakthrough was the development of an enantioselective palladium(II)-catalyzed formal acs.orgacs.org-sigmatropic rearrangement of this compound and its derivatives. acs.orgnih.govnih.gov This reaction utilizes a chiral palladacycle catalyst, (S)-COP-Cl, in the presence of a silver(I) salt cocatalyst. acs.org The process generates N-allyl N-heterocyclic amides, including 2-pyridones, quinolin-2(1H)-ones, and isoquinolin-1(2H)-ones, in good yields and with high enantioselectivities, reaching up to 96% enantiomeric excess (ee). acs.orgnih.gov Research has shown that (Z)-allyloxy substrates tend to be more reactive than their (E)-counterparts in this transformation. acs.org

Another powerful strategy involves the iridium-catalyzed intermolecular asymmetric allylic amination of 2-hydroxypyridines (the tautomeric form of the 2-pyridone product from this compound's rearrangement). researchgate.netnih.govthieme-connect.com This method provides a highly efficient route to enantioenriched N-substituted 2-pyridone derivatives from readily available starting materials. researchgate.netnih.gov The reaction demonstrates a broad tolerance for various functional groups on both the 2-hydroxypyridine (B17775) and the allylic carbonate coupling partner, delivering multifunctionalized heterocyclic products with yields up to 98% and excellent enantioselectivity (up to 99% ee). researchgate.netnih.gov

| Catalytic System | Reaction Type | Product | Enantioselectivity (ee) |

| (S)-COP-Cl / AgOCOCF₃ | Enantioselective acs.orgacs.org-sigmatropic rearrangement | N-allyl N-heterocyclic amides | Up to 96% |

| Iridium / Chiral Ligand | Asymmetric allylic amination | Enantioenriched N-substituted 2-pyridones | Up to 99% |

Derivatization and Functionalization Strategies for Expanded Chemical Diversity

Expanding the chemical space accessible from a single starting material is a key objective in diversity-oriented synthesis. nih.govresearchgate.net The 2-pyridone framework, readily synthesized from this compound, is an excellent platform for further derivatization and functionalization.

A notable strategy for achieving this is the palladium/norbornene cooperative catalysis, also known as the Catellani reaction. nih.govresearchgate.net This powerful method allows for the dual functionalization of iodinated 2-pyridones. nih.gov By employing specific norbornene derivatives as mediators, this reaction enables the introduction of various alkyl and aryl groups at the ortho-position and the subsequent coupling of different terminating reagents at the ipso-position of the initial iodine substituent. nih.gov This approach has been used to prepare a large library of valuable 2-pyridone derivatives, including those with deuterium (B1214612) labels, bicyclic structures, and even axially chiral 2-pyridones with high enantiopurity (97% ee). nih.govnih.gov The ability to use readily available alkyl halides and aryl bromides as coupling partners makes this a highly versatile tool for generating structural diversity, which is crucial for medicinal chemistry and drug discovery. nih.govnih.gov

| Strategy | Substrate | Reagents | Outcome |

| Palladium/Norbornene Cooperative Catalysis (Catellani Reaction) | Iodinated 2-pyridones | Alkyl halides, Aryl bromides, Norbornene mediators | Ortho-alkylation/arylation and ipso-functionalization, leading to highly diversified 2-pyridone derivatives. nih.govresearchgate.net |

Future Research Directions in 2 Allyloxypyridine Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

A primary focus of future research is the development of new and improved catalytic systems to control the reactivity of 2-allyloxypyridine, particularly in its rearrangement to N-allyl-2-pyridone. While thermal Claisen rearrangement requires high temperatures (around 255 °C), various catalysts have been shown to facilitate this transformation under milder conditions. acs.org Early work identified catalysts like H₂PtCl₆, Na₂PtCl₄, BF₃·OEt₂, and SnCl₄. acs.org Subsequent research has largely focused on palladium and other transition metal complexes to enhance selectivity and efficiency.

Palladium catalysts, both Pd(0) and Pd(II) complexes, have proven effective for the rearrangement. acs.org For instance, PdCl₂(PhCN)₂ and Pd(PPh₃)₄ are excellent catalysts for this purpose. acs.org A significant advancement has been the development of a one-pot rearrangement/arylation reaction, using a Pd[P(t-Bu)₃]₂/Ag₂CO₃ system, which provides N-substituted 2-pyridones with high regioselectivity (>99% γ) and stereoselectivity (>99% E). acs.orgnih.gov

The future in this area lies in designing catalysts for highly enantioselective transformations. Batey and coworkers reported a pioneering palladium(II)-catalyzed asymmetric caltech.educaltech.edu-sigmatropic rearrangement of 2-allyloxypyridines using a chiral palladacycle catalyst (COP-Cl) to yield enantioenriched N-allyl N-heterocyclic amides with up to 96% ee. mdpi.comresearchgate.netdntb.gov.ua Iridium catalysts have also emerged as a powerful tool for the asymmetric allylic amination of 2-hydroxypyridines, a related transformation, achieving high yields and enantioselectivities (up to 98% yield and 99% ee). dntb.gov.uaresearchgate.net

Future research will likely target:

Non-precious Metal Catalysts: Exploring catalysts based on abundant and less toxic metals like copper, nickel, or iron to replace palladium and iridium, enhancing the sustainability of these synthetic methods.

Photoredox and Dual Catalysis: Combining photoredox catalysis with transition metal catalysis to access novel reaction pathways and improve selectivity under mild, light-driven conditions. vulcanchem.com

Ligand Design: Synthesizing novel chiral ligands to improve the enantioselectivity, regioselectivity, and substrate scope of existing catalytic systems. mdpi.comnih.gov This includes developing ligands that can overcome challenges like competitive coordination by pyridine-containing substrates. escholarship.org

| Catalyst System | Transformation | Key Advantages |

| Pd[P(t-Bu)₃]₂/Ag₂CO₃ | One-pot rearrangement/arylation | High regioselectivity (>99% γ) and stereoselectivity (>99% E). acs.org |

| (S)-COP-Cl/AgOCOCF₃ | Enantioselective caltech.educaltech.edu-sigmatropic rearrangement | Good yields and high enantioselectivities (up to 96% ee). researchgate.net |

| Iridium/(S)-Tol-BINAP | Asymmetric allylic amination of 2-hydroxypyridines | High yields (up to 98%) and excellent enantioselectivity (up to 99% ee). researchgate.net |

| Pd(II)/Bidentate Directing Group | Intermolecular alkene hydroamination | N-alkylation of 2-pyridones with unactivated alkenes. researchgate.net |

Exploration of New Reaction Pathways and Mechanistic Discoveries

Beyond the well-established Claisen-type rearrangements, this compound is a substrate ripe for the discovery of new chemical reactions. Its ambident reactivity allows for transformations at the allyl group, the pyridine (B92270) ring, and the C-O bond.

Recent explorations have demonstrated new possibilities, such as its use in generating dithioallyl cations for (3+2) cycloadditions under aprotic conditions, expanding the toolkit for creating spiro-fused cyclopentane (B165970) scaffolds. ugent.be Another novel transformation is the direct C(sp³)–H allylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates, which proceeds through a proposed tandem SN2' substitution followed by an aza-Cope rearrangement, without the need for a catalyst or base. beilstein-journals.org

Understanding the mechanisms underpinning these reactions is crucial for their optimization and broader application. For the palladium-catalyzed rearrangement, it has been established that Pd(0) and Pd(II) complexes operate via different mechanisms. acs.orgnih.gov The Pd(II)-catalyzed pathway is thought to involve coordination to the C=C bond, followed by intramolecular nucleophilic attack by the pyridine nitrogen. acs.org In contrast, enantioselective variants using chiral palladium(II) catalysts proceed through a nucleopalladation/deoxypalladation mechanism, where the nucleopalladation step is enantiodetermining. escholarship.org

Future research directions in this domain include:

Computational Modeling: Employing density functional theory (DFT) and other computational methods to elucidate reaction mechanisms, predict regioselectivity, and guide the rational design of new reactions and catalysts. dntb.gov.uamdpi.commckgroup.orgresearchgate.net For example, calculations could help predict whether reactions will favor N-substitution to form pyridones or C-substitution on the pyridine ring. dntb.gov.ua

Cascade Reactions: Designing complex cascade sequences initiated by a transformation of the this compound moiety, allowing for the rapid construction of complex molecular architectures from simple starting materials. caltech.edu

C-O Bond Functionalization: Developing new catalytic methods for the cleavage and functionalization of the relatively inert aryl-oxygen bond, which could lead to direct C-C or C-heteroatom bond formation at the 2-position of the pyridine ring. researchgate.net

Integration with Flow Chemistry and High-Throughput Experimentation Methodologies

The translation of novel chemical reactions from academic discovery to industrial application requires efficient, scalable, and safe processes. Flow chemistry and high-throughput experimentation (HTE) are transformative technologies that address these needs and represent a significant future direction for the chemistry of this compound and its derivatives. wuxibiology.compurdue.edu

HTE, which involves running a large number of reactions in parallel on a small scale, is a powerful tool for rapidly screening catalysts, solvents, and reaction conditions to identify optimal parameters for a desired transformation. nih.govyoutube.com This approach can significantly accelerate the optimization of reactions involving this compound, such as its catalytic rearrangement or cross-coupling reactions. purdue.edu

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and easier scalability. purdue.edunih.gov Photochemical reactions, which can be difficult to scale up in batch due to light penetration issues, are particularly well-suited for flow reactors. youtube.comnih.gov The application of flow chemistry could enable the safe and efficient large-scale production of N-allyl-2-pyridone or other derivatives derived from this compound. vulcanchem.comyoutube.com

The synergy between these technologies offers a powerful workflow:

Discovery & Optimization: Use HTE coupled with rapid analysis techniques like mass spectrometry to quickly identify promising conditions for new reactions of this compound. purdue.edunih.gov

Process Development: Translate the optimized conditions from HTE to a continuous flow process.

Scalable Synthesis: Utilize the flow chemistry setup for the safe, efficient, and scalable production of target molecules. vulcanchem.compurdue.edu

Future research will focus on applying this integrated approach to the synthesis of valuable compounds derived from this compound, facilitating their journey from laboratory-scale curiosities to commercially available fine chemicals and building blocks.

Broader Scope of Synthetic Applications in Advanced Materials and Fine Chemical Synthesis

The ultimate goal of developing new chemistry around this compound is to enable the synthesis of valuable molecules. The primary product of its rearrangement, the N-substituted 2-pyridone scaffold, is a privileged structure found in numerous natural products and pharmaceuticals. acs.orgresearchgate.neteurekaselect.com This makes this compound a key starting material in medicinal chemistry and drug discovery. ox.ac.uk

Beyond pharmaceuticals, the functional groups present in this compound and its derivatives offer opportunities in materials science. The allyl group is a versatile handle for polymerization. mdpi.com Polymers containing allyl functionalities can be further modified via "click" chemistry, such as thiol-ene reactions, to introduce a wide range of other functional groups. mdpi.com This could allow for the synthesis of functional polymers derived from this compound with tailored properties for applications in drug delivery, tissue engineering, or as advanced coatings. mdpi.comcmu.edumtu.edu

Future opportunities for expanding the synthetic applications include:

Fine Chemicals: Leveraging the new catalytic methods and reaction pathways to synthesize complex, high-value fine chemicals for the agrochemical, fragrance, and electronics industries. cabb-chemicals.com

Advanced Materials: Incorporating the pyridone unit into polymer backbones or as pendant groups to create materials with specific optical, electronic, or metal-coordinating properties. eurekaselect.commdpi.commdpi.comrsc.org The synthesis of functional polymers with well-defined end groups is a major area of polymer chemistry where monomers derived from this compound could find use. rsc.org

Natural Product Synthesis: Employing the stereoselective reactions developed for this compound as key steps in the total synthesis of complex, biologically active natural products containing the N-substituted 2-pyridone motif. ox.ac.uk

Q & A

Q. What are the established synthetic routes for 2-allyloxypyridine, and how can researchers optimize reaction yields?